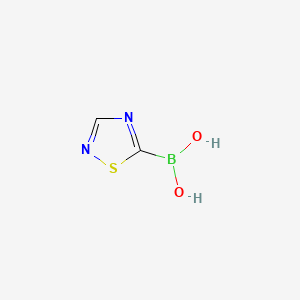![molecular formula C7H9F3N2O2 B13471482 3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)
3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole is a complex organic compound with a unique structure that includes a trifluoromethyl group and a hydroxyl group
Preparation Methods
The synthesis of 3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole involves multiple steps and specific reaction conditions. One common synthetic route includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and phenylhydrazine hydrochloride for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties .
Mechanism of Action
The mechanism of action of 3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group play crucial roles in its activity, potentially affecting enzyme function and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole include other pyrido[4,3-C]-isoxazole derivatives and compounds with trifluoromethyl groups. These compounds may share similar chemical properties but differ in their specific applications and mechanisms of action . Examples include 4,7-Methano-1H-indene and 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine .
Properties
Molecular Formula |
C7H9F3N2O2 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-[1,2]oxazolo[4,3-c]pyridin-3-ol |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)6(13)4-3-11-2-1-5(4)12-14-6/h4,11,13H,1-3H2 |
InChI Key |
BCLPOFHYPHGKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1=NOC2(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


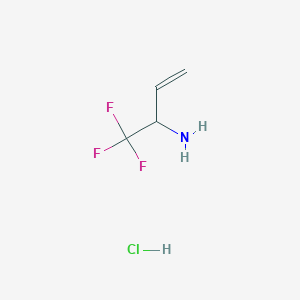
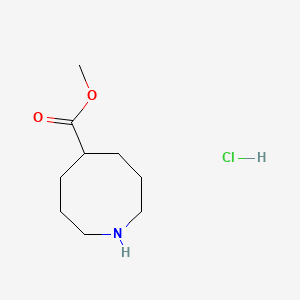


![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
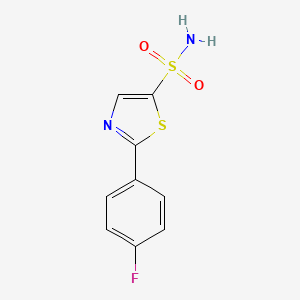
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)
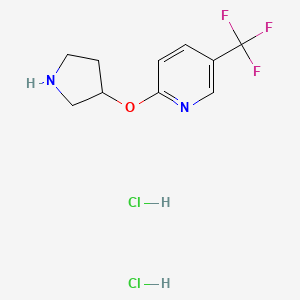
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
